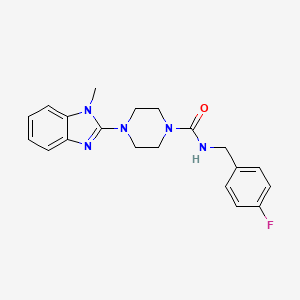
N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C20H22FN5O and its molecular weight is 367.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide an in-depth analysis of the compound's biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H19FN4O
- Molecular Weight : 314.36 g/mol
The presence of the 4-fluorobenzyl group and the benzimidazole moiety contributes to its biological properties, particularly in enzyme inhibition and receptor binding.
Research indicates that this compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including tyrosinase, which is crucial for melanin production. In studies evaluating derivatives of 4-fluorobenzylpiperazine, compounds with similar structures demonstrated significant inhibition of tyrosinase activity, suggesting that this compound may have similar effects .
Antimelanogenic Effects
In vitro studies have demonstrated that compounds structurally related to this compound can significantly reduce melanin synthesis in B16F10 melanoma cells. These findings support the potential use of this compound in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
Cytotoxicity and Safety Profile
The safety profile of the compound has been assessed through cytotoxicity assays. Results indicate that while some derivatives exhibit low cytotoxicity at effective concentrations, further studies are necessary to fully elucidate the safety profile of this compound .
Pharmacological Applications
Given its biological activity, the compound may have several pharmacological applications:
- Dermatological Uses : Due to its antimelanogenic properties, it could be explored as a treatment for conditions associated with excessive pigmentation.
- Potential Anticancer Activity : The inhibition of tyrosinase may also suggest a broader role in cancer therapy, particularly in melanoma treatment.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related compounds:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound 26 | 12.5 | Tyrosinase Inhibitor |
| Compound 9 | 40.43 | Least Effective Inhibitor |
| Compound 3 | 18.7 | Competitive Inhibitor |
These findings highlight the varying degrees of enzyme inhibition among structurally similar compounds, indicating that minor modifications can significantly impact biological activity .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-24-18-5-3-2-4-17(18)23-19(24)25-10-12-26(13-11-25)20(27)22-14-15-6-8-16(21)9-7-15/h2-9H,10-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVFOGSHTPTZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













